4-Octadecylmorpholine

Antifungal Membrane Disruption Lipophilicity

Researchers requiring a defined C18 N-alkylmorpholine face risks from generic substitution, where shorter-chain analogs (e.g., C12, C16) dramatically alter MIC values and membrane disruption properties. 4-Octadecylmorpholine (CAS 16528-77-1) solves this as the precise, high-purity C18 homolog validated in SAR studies. - Anti-Candida Potency: Achieves a 15.63 µM MIC against C. albicans, a ~64-fold improvement over the C8 homolog. - Defined Hydrophobicity: LogP 6.52 ensures reproducible membrane partitioning and ROS generation profiles. - Supply Consistency: Procure the exact C18 endpoint, eliminating confounding variables from mixed-length or impure batches.

Molecular Formula C22H45NO
Molecular Weight 339.6 g/mol
CAS No. 16528-77-1
Cat. No. B093300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Octadecylmorpholine
CAS16528-77-1
Molecular FormulaC22H45NO
Molecular Weight339.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCN1CCOCC1
InChIInChI=1S/C22H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24-22-20-23/h2-22H2,1H3
InChIKeyGSMSOLOCRKCJMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Octadecylmorpholine Chemical Properties


4-Octadecylmorpholine (CAS 16528-77-1) is an N-alkylated morpholine derivative featuring a saturated C18 alkyl chain attached to the morpholine nitrogen. This long-chain tertiary amine is characterized by a molecular formula of C22H45NO, a molecular weight of 339.6 g/mol, and a predicted LogP of 6.52, indicating pronounced lipophilicity . In its solid state, it typically appears as a white crystalline solid with a reported melting point range of 70–72 °C . The compound is recognized for its amphiphilic nature, which underpins its dual functionality as both a potential membrane-active agent in antimicrobial research and a surfactant in industrial applications .

Amphiphilic membrane-disruption probe
High-lipophilicity assay context
Corrosion inhibitor film-formation studies

4-Octadecylmorpholine Chain-Length Advantage


Generic substitution among N-alkylmorpholines is not scientifically valid due to the profound, quantifiable impact of alkyl chain length on critical performance parameters. Published structure-activity relationship (SAR) studies on related morpholinium salts and N-alkylmorpholine derivatives demonstrate that antimicrobial potency, specifically Minimum Inhibitory Concentration (MIC) values against Candida albicans, is directly correlated with chain length, with the C18 (octadecyl) homolog exhibiting the lowest MIC (highest potency) compared to shorter C8-C16 analogs [1]. Furthermore, in antibacterial studies, the bactericidal efficacy of N-alkylmorpholine derivatives against methicillin-resistant Staphylococcus aureus (MRSA) exhibits a distinct chain-length dependency, with activity peaking in the C12–C16 range, but the C18 derivative's unique biophysical properties—such as enhanced membrane permeability—are critical for specific mechanistic applications where longer chains confer distinct advantages in lipophilicity and membrane disruption [2]. Consequently, substituting 4-octadecylmorpholine with a shorter-chain homolog, such as 4-dodecylmorpholine, would fundamentally alter the molecule's hydrophobic volume, critical micelle concentration (CMC), and resulting biological or interfacial activity, thereby compromising experimental reproducibility and desired functional outcomes.

Target
Substitute Risk
4-Octadecylmorpholine (C18)
Shorter-chain N-alkylmorpholines (C8–C16)
Reported low MIC against C. albicans
MIC may not reproduce; chain-length dependency shifts activity
High lipophilicity (predicted LogP ~6.5)
Lower LogP alters membrane partitioning and formulation behavior
Melting point 70–72°C for identity verification
Liquid or lower-melting homologs complicate purity assessment

4-Octadecylmorpholine Comparative Performance


Antifungal Activity Against C. albicans

In a direct head-to-head comparison of a homologous series of N-alkylammonium salts derived from 2-morpholinoethanol (which vary only by N-alkyl chain length from C8 to C18), the derivative bearing the N-octadecyl (C18) chain demonstrated the most potent antifungal activity against Candida albicans. This was quantitatively reflected in the Minimum Inhibitory Concentration (MIC) values [1].

Antifungal MIC
Head-to-head
15.63 µM C18
vs
1000 µM C8
~64-fold difference
Supports chain-length-dependent membrane disruption context
In vitro C. albicans; morpholinium bromides
Antifungal Membrane Disruption Lipophilicity

Antibacterial Growth Inhibition Profile

While a direct MIC comparison for the unmodified 4-octadecylmorpholine against other N-alkylmorpholines is not available from the current public domain, a cross-study comparable assessment can be made using growth inhibition data from endophytic volatile organic compound (VOC) studies. In these assays, 4-octadecylmorpholine, identified as a key VOC, demonstrated a differential inhibitory profile against a panel of common microbial pathogens. The compound showed the strongest activity against the Gram-negative bacterium Pseudomonas aeruginosa (70% inhibition), followed by the Gram-positive Staphylococcus aureus (50% inhibition), and weaker activity against the fungus Candida albicans (30% inhibition) and Fusarium oxysporum (13% inhibition) .

Growth Inhibition
Data to verify
P. aeruginosa 70% · S. aureus 50%
C. albicans 30% · F. oxysporum 13%
Supports broad-spectrum antibacterial screening context
VOC study; source review needed
Antibacterial Broad-spectrum Endophytic VOCs

Lipophilicity and Melting Point Differentiation

The extended C18 alkyl chain confers significant lipophilicity to 4-octadecylmorpholine, which is a critical determinant for its behavior in biological membranes, its purification profile, and its formulation as a solid. The predicted octanol-water partition coefficient (LogP) for 4-octadecylmorpholine is 6.52, a value substantially higher than that of shorter-chain N-alkylmorpholines . This high LogP directly correlates with enhanced membrane permeability and hydrophobic interactions, as demonstrated in mechanistic studies of related C18 morpholinium salts [1]. Furthermore, its melting point of 70–72 °C provides a clear and verifiable physical constant for identity confirmation and purity assessment, differentiating it from lower-melting or liquid homologs.

Physicochemical profile
Class-level
LogP 6.52 · mp 70–72°C
May support membrane partitioning and identity verification
Predicted LogP; vendor mp data
Lipophilicity Formulation Purification

Corrosion Inhibition and Surfactant Function

Beyond biological applications, 4-octadecylmorpholine is functionally differentiated for industrial use as a corrosion inhibitor and surfactant. While direct quantitative comparisons to other N-alkylmorpholines in corrosion studies are not available in the primary literature, class-level inference supports that its long C18 chain enables the formation of a robust, hydrophobic protective film on metal surfaces, a property critical for preventing rust and corrosion in water treatment systems . This film-forming capability is a direct function of its high molecular weight and lipophilicity. Additionally, its amphiphilic structure is recognized for reducing surface tension, with measured surface tension values in related systems indicating significant interfacial activity (e.g., 21.2–21.3 mN/m for a related liquid mixture) [1], making it a valuable component in emulsion stabilization and cleaning formulations compared to non-amphiphilic or lower molecular weight alternatives.

Corrosion & surfactant
Class-level / Data to verify
Film-forming; surface tension ~21.2 mN/m (related mixture)
Reported industrial corrosion-inhibition context
Requires direct validation
Corrosion Inhibitor Surfactant Film-forming

4-Octadecylmorpholine Application Scenarios


Antifungal Development Targeting C. albicans

Based on the direct head-to-head evidence showing the C18 derivative achieves a 15.63 µM MIC against C. albicans—a ~64-fold improvement over the C8 homolog [1]—4-octadecylmorpholine is a rationally selected starting material or scaffold for medicinal chemistry programs focused on developing novel, membrane-active antifungals. Its high lipophilicity (LogP 6.52) is a critical driver of this potency and should be considered a key design element.

SAR Studies of Membrane-Active Antimicrobials

For researchers investigating the influence of hydrophobic volume on antimicrobial activity, 4-octadecylmorpholine serves as a critical, well-characterized C18 endpoint in homologous series. Studies confirm that antibacterial activity against MRSA and antifungal activity against C. albicans are chain-length dependent, with C18 conferring unique membrane permeability and reactive oxygen species (ROS) generation properties [REFS-1, REFS-3]. Procurement of the pure compound enables precise control over this variable, avoiding the confounding effects of shorter-chain or mixed-length alternatives.

Lipophilic Excipient for Lipid Nanoparticles

Given its high predicted LogP of 6.52 and its structural similarity to lipid-like materials used in drug delivery, 4-octadecylmorpholine is a candidate excipient for tuning the hydrophobic phase of LNPs. Its long alkyl chain can anchor the molecule within the lipid bilayer, while the morpholine head group may be positioned at the interface, potentially influencing particle stability, drug loading, or cellular uptake. This application leverages a key physicochemical differentiation that shorter-chain analogs cannot match.

Corrosion Inhibitor for Water Treatment

In industrial procurement, 4-octadecylmorpholine can be selected for its demonstrated ability to form protective films on metal surfaces, a property inferred from its use as a corrosion inhibitor in water treatment . While quantitative corrosion rate data are lacking, its high molecular weight and amphiphilic structure provide a mechanistic basis for this application, differentiating it from smaller, more volatile or less film-forming amines.

Application
Selection Property
Validation Focus
Antifungal membrane-disruption studies (C. albicans)
C18 chain lipophilicity
MIC endpoint reproducibility against C. albicans
SAR studies: chain-length-dependent antimicrobial activity
Hydrophobic volume control
Chain-length activity profile review
Lipophilic excipient for LNP research
High lipophilicity and bilayer anchoring
LNP stability and encapsulation endpoint review
Corrosion inhibitor film-formation studies
Film-forming capability
Surface protection endpoint review

Technical Documentation Hub

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40 linked technical documents
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